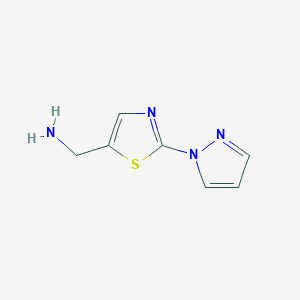
2-(1H-pyrazol-1-yl)-5-thiazolemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine: is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method is favored due to its efficiency and the high yield of the desired product. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their cyclization. The use of catalysts and optimized reaction conditions is crucial to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole or thiazole rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with various enzymes and receptors. It is often used in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various bioactive compounds.
Mécanisme D'action
The mechanism of action of [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-(pyridin-2-yl)pyrimidine
- 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)carbonyl-3,5-dimethyl-1H-pyrazole
Uniqueness: Compared to similar compounds, [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine stands out due to its dual heterocyclic structure, which provides a unique combination of chemical properties. This dual structure enhances its ability to interact with multiple biological targets, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H8N4S |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C7H8N4S/c8-4-6-5-9-7(12-6)11-3-1-2-10-11/h1-3,5H,4,8H2 |
Clé InChI |
ZFQJRLNVZAQEKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=NC=C(S2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
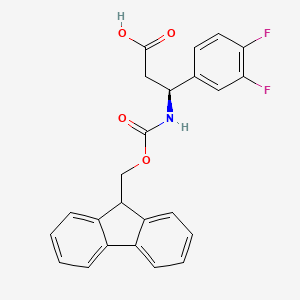
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
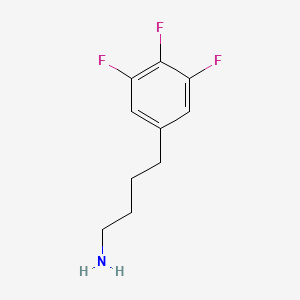



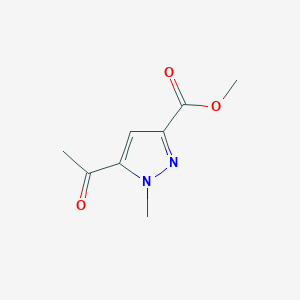


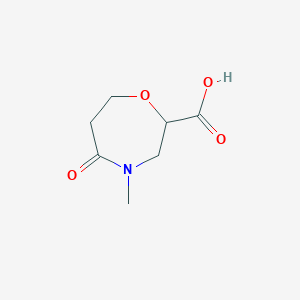

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

